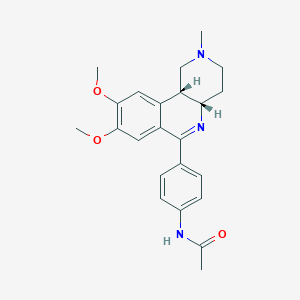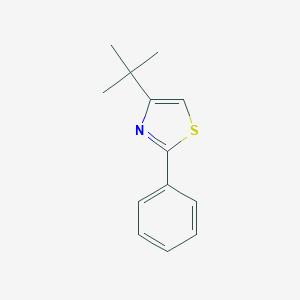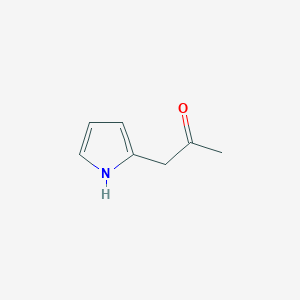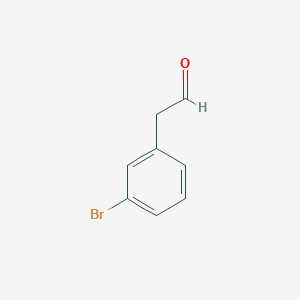
2-(3-Bromophenyl)acetaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)acetaldehyde and related compounds often involves palladium-catalyzed cross-coupling reactions, utilizing aryl halides and aldehydes as starting materials. An efficient method for producing cinnamaldehydes from aryl iodides and bromides with acrolein diethyl acetal in the presence of Pd catalysts showcases the potential for synthesizing 2-(3-Bromophenyl)acetaldehyde derivatives (Battistuzzi, Cacchi, & Fabrizi, 2003).
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)acetaldehyde and derivatives is characterized by detailed X-ray diffraction and spectroscopic methods, providing insights into their geometric and electronic configurations. Structural studies of related bromophenyl compounds reveal complex intermolecular interactions, including C-H...X (Cl, Br, π) and π-π interactions, which are crucial for understanding their chemical reactivity and luminescent properties (Xu et al., 2014).
Chemical Reactions and Properties
2-(3-Bromophenyl)acetaldehyde participates in a variety of chemical reactions, showcasing its reactivity towards nucleophiles, electrophiles, and radicals. Its involvement in cyclization reactions, asymmetric syntheses, and coupling reactions underlines its versatility. For instance, the stereoselective addition of enantiomerically pure acetaldehyde acetals to acylimines for the synthesis of 1-phenyl-tetrahydroisoquinoline demonstrates the compound's utility in asymmetric synthesis (Wünsch & Nerdinger, 1995).
Physical Properties Analysis
The physical properties of 2-(3-Bromophenyl)acetaldehyde, including melting point, boiling point, and solubility, are essential for its handling and application in chemical syntheses. These properties are determined through standard laboratory techniques and are crucial for the compound's storage, manipulation, and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 2-(3-Bromophenyl)acetaldehyde, such as its reactivity towards various reagents, stability under different conditions, and the kinetics of its reactions, are fundamental for its application in organic synthesis. Studies on the reactivity of bromoacetaldehyde derivatives, including their participation in cyclization reactions and the synthesis of complex organic molecules, highlight the chemical versatility of the 2-(3-Bromophenyl)acetaldehyde framework (Kumara et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrogenated 2-Benzazepin-1-ones : It is used in synthesizing hydrogenated 2-benzazepin-1-ones, which serve as potential building blocks for creating various substituted homochiral 2-benzazepines (Quick & Wünsch, 2015).
CNS-Active Substances : This compound aids in the synthesis of epoxybenzoxocines, substances active in the central nervous system (Wünsch, 1991).
Biarylaldehydes Synthesis : It is involved in synthesizing biarylaldehydes from chloro-phenylmethanol and arylboronic acids in air (Xu et al., 2014).
Establishing Absolute Configurations : The compound is useful in determining the absolute configurations of 1-phosphanorbornadiene-2-carboxaldehydes (Lelièvre et al., 2000).
Asymmetric Synthesis of Tetrahydroisoquinolines : It is used in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines (Wünsch & Nerdinger, 1995).
Synthesis of Alkaloids : Acts as a precursor in the synthesis of alkaloids like hinckdentine A (Li et al., 2011).
Molecular Probe for Carbonyl Compounds : Serves as a molecular probe for trace measurement of carbonyl compounds in water samples, exhibiting high sensitivity and low detection limits (Houdier et al., 2000).
Semiconductor Applications : The synthesized (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde oxime complexes demonstrate potential in semiconductor applications due to their thermal, electrical, and optical properties (Karapınar et al., 2013).
Protection of Carboxylic Acids : 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, related to 2-(3-Bromophenyl)acetaldehyde, is a novel reagent for protecting carboxylic acids and can be easily converted to esters, amides, and aldehydes (Arai et al., 1998).
General Applications of Acetaldehyde : While not specific to 2-(3-Bromophenyl)acetaldehyde, acetaldehyde plays a significant role in the actions of alcohol, affecting both aversive reactions and euphoric sensations, and contributes to various pathological developments (Eriksson, 2001). Additionally, acetaldehyde kinetics during alcoholic fermentation by Saccharomyces cerevisiae are crucial for ethanol production yields, product stabilization, and toxicology (Jackowetz et al., 2011).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCWVVXGHFKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606559 | |
| Record name | (3-Bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)acetaldehyde | |
CAS RN |
109347-40-2 | |
| Record name | (3-Bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


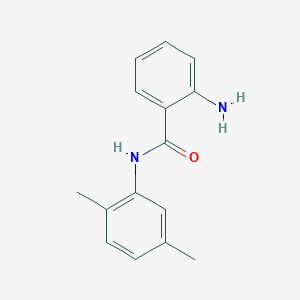
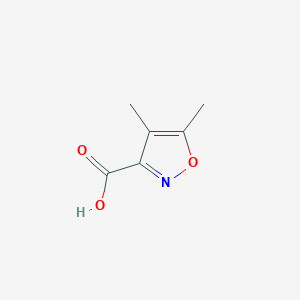

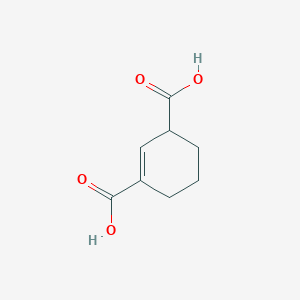
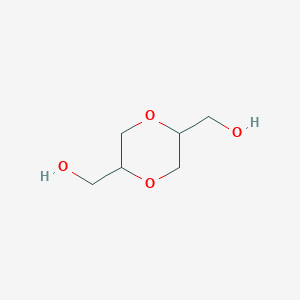
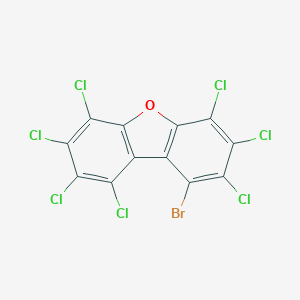
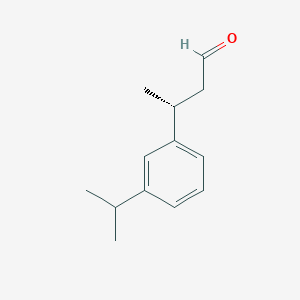
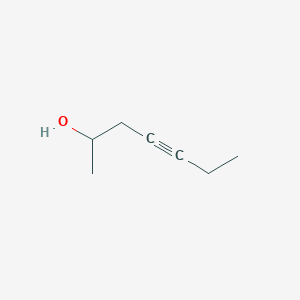
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
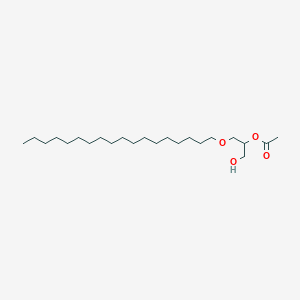
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
